molecular formula C9H15NO3 B1395574 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester CAS No. 37673-68-0

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester

Cat. No. B1395574
CAS RN: 37673-68-0
M. Wt: 185.22 g/mol
InChI Key: XGCYCBYLTOCAQB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridinecarboxylic acid . It has a molecular weight of 169.2209 . The IUPAC name for this compound is Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a carboxylate group, which is an ester of ethyl and 3-pyridinecarboxylic acid .


Physical And Chemical Properties Analysis

This compound is a colorless oily liquid . It has a melting point of 27 ºC and a boiling point of 209 ºC . It is miscible with water and most organic solvents .

Scientific Research Applications

Phytochemical Profiling

  • Scientific Field : Plant Physiology
  • Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
  • Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
  • Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important . The retention times and areas of the methanolic bark extracts studied ranged from 3.64 to 27.06, and 0.45 to 6.23%, respectively .

Alkaloid Ester in Betel Nuts

  • Scientific Field : Phytochemistry
  • Application Summary : This compound is an alkaloid ester found in the seeds of the betel nut palm .
  • Methods of Application : The compound is naturally occurring in the seeds of the betel nut palm .

Preparation of Dihydro-Pyrazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound can be used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .
  • Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential therapeutic applications in the treatment of neurodegenerative diseases .

Phytochemical Profiling of Salix Clones

  • Scientific Field : Plant Physiology
  • Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
  • Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
  • Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important .

Synthesis of Condensed Pyrimidines

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in the synthesis of condensed pyrimidines .
  • Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential applications in the field of organic chemistry .

properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCYCBYLTOCAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191106
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester

CAS RN

37673-68-0
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
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3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
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3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
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3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 5
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
Reactant of Route 6
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester

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